

4-Chloro-7,8-dimethoxyquinazoline: Technical Guide to a Privileged Scaffold

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Compound of Interest

Compound Name:	4-Chloro-7,8-dimethoxyquinazoline
CAS No.:	211320-77-3
Cat. No.:	B1451997

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Abstract

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a specialized heterocyclic intermediate critical to modern medicinal chemistry. While its structural isomer, 4-chloro-6,7-dimethoxyquinazoline, is ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Erlotinib, Gefitinib), the 7,8-dimethoxy variant represents a distinct pharmacological space. This guide details its discovery, synthesis, and primary utility as a privileged scaffold for Phosphodiesterase 1 (PDE1) inhibitors and specific

-adrenergic antagonists.

Chemical Identity & Structural Significance[1]

The Isomeric Distinction

The defining feature of this molecule is the positioning of the methoxy groups on the benzene ring of the quinazoline core. This subtle structural variation dictates its target binding profile.

Feature	6,7-Dimethoxy Isomer	7,8-Dimethoxy Isomer
Primary Target Class	Tyrosine Kinases (EGFR)	Phosphodiesterases (PDE1), -Adrenoceptors
Key Drugs	Gefitinib, Erlotinib, Prazosin	Lenrispodun (Analog), Doxazosin (Hybrid features)
Binding Mode	Planar intercalation in ATP pocket	Allosteric or hydrophobic pocket fitting in PDEs
Electronic Profile	Electron-rich C6/C7	Electron-rich C7/C8; Steric bulk at C8 affects N1 accessibility

Discovery Context

The 7,8-dimethoxyquinazoline scaffold emerged from rational drug design efforts in the late 20th century aimed at diversifying the quinazoline pharmacophore. While the 6,7-substitution pattern was locked in for EGFR inhibition, researchers discovered that shifting the methoxy group from C6 to C8 drastically altered the molecule's topology. This "scaffold hop" reduced affinity for kinases but significantly enhanced selectivity for PDE1 isoforms (PDE1A, PDE1B, PDE1C), which are implicated in neurodegenerative and cardiovascular disorders.

Synthesis & Manufacturing Methodology

The synthesis of **4-Chloro-7,8-dimethoxyquinazoline** is a convergent process, typically starting from 2,3-dimethoxybenzoic acid. The critical challenge is maintaining the regiochemistry of the methoxy groups during the formation of the pyrimidine ring.

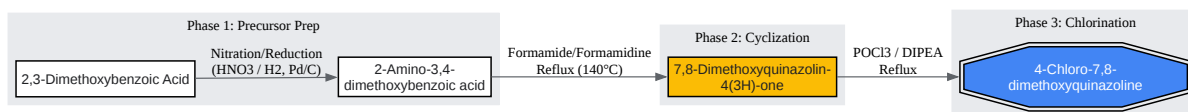
Synthetic Pathway Analysis

The standard industrial route involves three key phases:

- Ring Construction: Formation of the benzamide intermediate.
- Cyclization: Closure of the pyrimidine ring to form the quinazolinone.

- Aromatization/Chlorination: Conversion of the carbonyl to a reactive chloride.

Visualization of Synthesis (DOT)



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Caption: Step-wise synthesis from 2,3-dimethoxybenzoic acid to the final chlorinated scaffold.

Experimental Protocols

Preparation of 7,8-Dimethoxyquinazolin-4(3H)-one

Rationale: The quinazolinone is the stable precursor. Direct chlorination of the acyclic amide is inefficient; the ring must be closed first.

- Reagents: 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq), Formamidinium acetate (1.5 eq), 2-Methoxyethanol (Solvent).
- Protocol:
 - Charge a round-bottom flask with 2-amino-3,4-dimethoxybenzoic acid (10 g) and formamidinium acetate (7.9 g).
 - Add 2-methoxyethanol (100 mL) as the solvent. Note: High boiling point solvents are required for cyclization.
 - Reflux the mixture at 125°C for 12–16 hours under nitrogen atmosphere.
 - Monitor reaction progress via TLC (DCM:MeOH 9:1).

- Upon completion, cool the mixture to room temperature. The product often precipitates.
- Pour the reaction mixture into ice-cold water (300 mL) to maximize precipitation.
- Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.
- Typical Yield: 85–90%.

Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Rationale: The carbonyl oxygen at position 4 is exchanged for a chlorine atom, creating a highly reactive electrophilic center suitable for S_NAr reactions with amines.

- Reagents: 7,8-Dimethoxyquinazolin-4(3H)-one (5.0 g), Phosphorus Oxychloride (POCl₃, 25 mL), N,N-Diisopropylethylamine (DIPEA, Cat.).
- Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Work in a fume hood.
- Protocol:
 - Place the dried quinazolinone (5.0 g) into a dry 2-neck flask equipped with a reflux condenser.
 - Carefully add POCl₃ (25 mL) under an argon stream.
 - Add DIPEA (0.5 mL) to catalyze the reaction (activates the tautomer).
 - Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear yellow solution.
 - Quenching (Critical Step): Remove excess POCl₃ via vacuum distillation.
 - Dissolve the residue in dry Dichloromethane (DCM).
 - Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO₃.
Caution: Gas evolution.
 - Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

- Recrystallize from Hexane/Ethyl Acetate if necessary.
- Product: Light yellow solid.
- Storage: Store at 4°C under inert gas (hydrolysis sensitive).

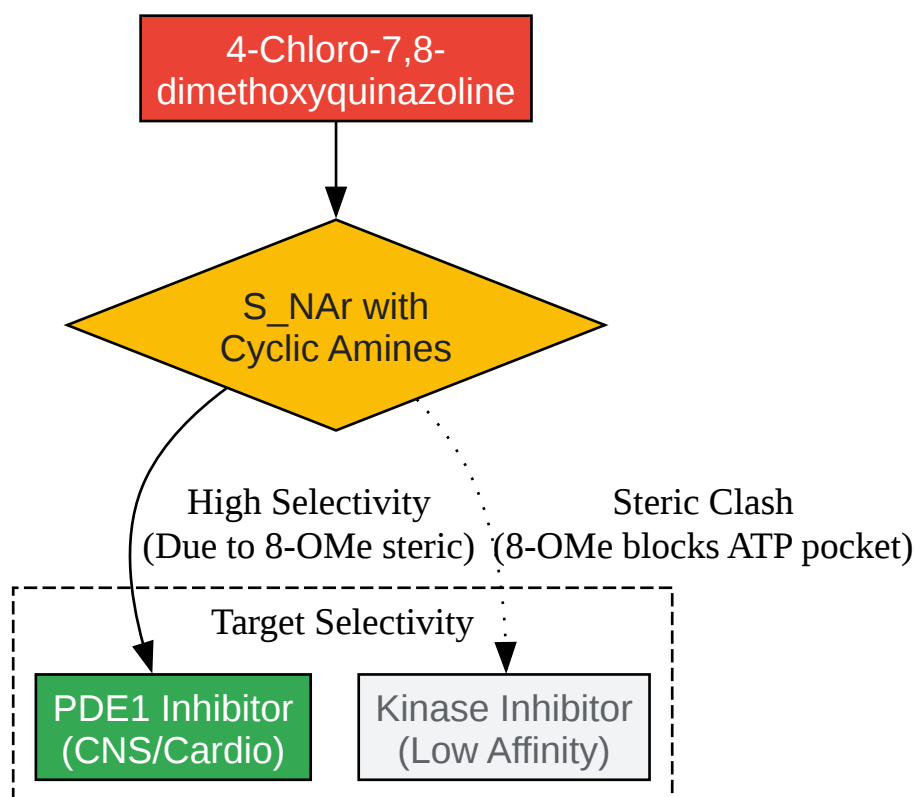
Medicinal Chemistry Applications

PDE1 Inhibition Mechanism

The 7,8-dimethoxy scaffold is central to the development of inhibitors for Phosphodiesterase 1 (PDE1), an enzyme target for cognitive enhancement (Schizophrenia, Alzheimer's) and heart failure.

- Mechanism: The 4-chloro group is displaced by complex amines (e.g., cis-hexahydro-2H-furo[3,2-b]pyrrole). The resulting molecule binds to the PDE1 catalytic domain.
- SAR Insight: The 7,8-dimethoxy pattern provides a unique steric fit that avoids the "gatekeeper" residues found in PDE5, granting high selectivity (>1000-fold) for PDE1 over PDE5.

Visualization of SAR Logic (DOT)



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Caption: Structure-Activity Relationship (SAR) showing how the 8-methoxy group drives PDE1 selectivity.

References

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